molecular formula C4H9NO B13000009 (2S,3S)-2-methylazetidin-3-ol

(2S,3S)-2-methylazetidin-3-ol

Cat. No.: B13000009
M. Wt: 87.12 g/mol
InChI Key: QIFJASJJDSEUFV-IMJSIDKUSA-N
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Description

(2S,3S)-2-methylazetidin-3-ol is a chiral azetidine derivative with significant interest in organic and medicinal chemistry. This compound features a four-membered azetidine ring with a hydroxyl group and a methyl group attached to the second and third carbon atoms, respectively. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-methylazetidin-3-ol can be achieved through various methods. One common approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method involves preparing engineering bacteria containing the enzyme, followed by ultrasonic or pressurized disruption to obtain a cell supernatant containing the reductase. The supernatant is then mixed with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor to perform the asymmetric reduction reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the aforementioned synthetic routes for large-scale operations. This includes scaling up the enzymatic reactions, ensuring high substrate concentration, and achieving high product yield with environmental friendliness and simplicity in operation .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

(2S,3S)-2-methylazetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylazetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-methylazetidin-3-ol is unique due to its specific (2S,3S) stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, interaction with biological targets, and overall efficacy in various applications.

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

(2S,3S)-2-methylazetidin-3-ol

InChI

InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4-/m0/s1

InChI Key

QIFJASJJDSEUFV-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@H](CN1)O

Canonical SMILES

CC1C(CN1)O

Origin of Product

United States

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